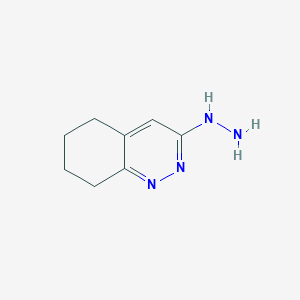

3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

5,6,7,8-tetrahydrocinnolin-3-ylhydrazine |

InChI |

InChI=1S/C8H12N4/c9-10-8-5-6-3-1-2-4-7(6)11-12-8/h5H,1-4,9H2,(H,10,12) |

InChI Key |

JFEJZSWBZJSUDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)NN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Towards 3 Hydrazinyl 5,6,7,8 Tetrahydrocinnoline and Its Analogs

Primary Synthesis Routes to the Tetrahydrocinnoline Core

The foundational step in synthesizing the target compound is the construction of the 5,6,7,8-tetrahydrocinnoline (B3263633) ring system. This can be achieved through several established and emerging synthetic strategies.

Cyclocondensation Strategies for Saturated Cinnoline (B1195905) Ring Formation

Cyclocondensation reactions represent a classical and direct approach to forming the tetrahydrocinnoline core. These reactions typically involve the condensation of a bifunctional precursor, often a cyclohexanone (B45756) derivative bearing a reactive group at the adjacent carbon, with a hydrazine-based reagent.

A prominent example of this strategy is the reaction between ethyl 2-oxocyclohexane-1-carboxylate and hydrazine (B178648) hydrate (B1144303). utripoli.edu.lyresearchgate.net In this process, the hydrazine initially reacts with the ketone functionality of the β-keto ester to form a hydrazone. Subsequent intramolecular cyclization occurs via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl group, followed by the elimination of ethanol (B145695), to yield a 3-oxo-2,3,4,5,6,7-hexahydrocinnoline (a pyrazolidinone derivative), which exists in tautomeric equilibrium with 3-hydroxy-4,5,6,7-tetrahydrocinnoline. The resulting hydroxyl group can then be converted to a leaving group, such as a chloride, for subsequent functionalization.

Modern advancements in synthetic methodology have demonstrated that such cyclocondensation reactions can be significantly enhanced. For instance, the use of microwave irradiation has been shown to accelerate the double alkylation of hydrazine compounds with suitable dihaloalkanes or ditosylates, often in environmentally benign solvents like water, thereby providing an efficient route to related saturated nitrogen-containing heterocycles. organic-chemistry.org

Multi-component Reaction Approaches for Heterocyclic Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.govfrontiersin.org While a specific MCR for the direct synthesis of 3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline is not prominently documented, the principles of MCRs can be applied to construct the core tetrahydrocinnoline scaffold.

MCRs such as the Biginelli or Hantzsch reactions, which are used to synthesize other six-membered heterocycles, provide a conceptual framework. organic-chemistry.org A hypothetical MCR for a tetrahydrocinnoline derivative could involve the one-pot reaction of a cyclohexane-1,3-dione, an aldehyde, and hydrazine. The initial Knoevenagel condensation between the aldehyde and the dione (B5365651) would generate a reactive intermediate, which could then undergo a Michael addition with hydrazine, followed by cyclization and dehydration to furnish the tetrahydrocinnoline ring system. The key advantage of MCRs is their convergence, allowing for the rapid assembly of complex structures from simple, readily available starting materials. tcichemicals.com

| Named MCR | Reactants | Product Class | Potential Analogy for Tetrahydrocinnoline Synthesis |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinones | Substitution of urea with hydrazine could theoretically lead to pyridazine-like structures. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia (B1221849) | Dihydropyridines | Using hydrazine in place of ammonia and a cyclic β-dicarbonyl could form the fused ring system. |

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonates | While not directly applicable for the core, it showcases the principle of one-pot C-N and C-P bond formation. |

Precursor-based Synthetic Sequences

The synthesis of the tetrahydrocinnoline core can also be approached through a linear sequence starting from functionalized cyclohexane (B81311) precursors. A viable route commences with ethyl 2-oxocyclohexane-1-carboxylate, which upon reaction with hydrazine, yields 3-oxo-2,3,4,5,6,7-hexahydrocinnoline. researchgate.net This intermediate is pivotal, as the ketone-like functionality at the 3-position can be readily converted into a more reactive group. For example, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would transform the oxo group into a 3-chloro substituent, yielding 3-chloro-5,6,7,8-tetrahydrocinnoline (B3124876), a key precursor for the introduction of the hydrazinyl moiety. bldpharm.comuni.lu

Introduction and Functionalization of the Hydrazinyl Group

Once the 5,6,7,8-tetrahydrocinnoline core is synthesized and appropriately functionalized, the next critical phase is the introduction of the hydrazinyl group at the 3-position.

Direct Hydrazinolysis and Substitution Reactions

The most direct and widely employed method for installing a hydrazinyl group onto a heterocyclic ring is through the nucleophilic aromatic substitution of a suitable leaving group. In the context of the target molecule, the reaction of 3-chloro-5,6,7,8-tetrahydrocinnoline with hydrazine hydrate is the key transformation. bldpharm.comuni.lu

This reaction, known as hydrazinolysis, involves the displacement of the chloride ion at the electron-deficient 3-position of the pyridazine (B1198779) ring by the nucleophilic hydrazine. The reaction is typically carried out by heating the chloro-substituted precursor with an excess of hydrazine hydrate, sometimes in a solvent such as ethanol or isopropanol. The use of excess hydrazine serves both as the nucleophile and often as the solvent. The result is the formation of this compound in a single, efficient step.

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Chloro-5,6,7,8-tetrahydrocinnoline | Hydrazine Hydrate (N₂H₄·H₂O) | This compound | Nucleophilic Heteroaromatic Substitution |

| 4,7-Dichloroquinoline | Morpholine | 4-Morpholino-7-chloroquinoline | Analogous SNAr on a related heterocycle mdpi.com |

| 3-N-Alkyl-1,3,4-oxadiazole-2-thione | Hydrazine Hydrate | 2-N-Alkyl-4-amino-1,2,4-triazole-2-thione | Ring transformation via hydrazinolysis |

Strategic Incorporations via Intermediate Functional Groups

An alternative to direct hydrazinolysis involves the strategic incorporation of a functional group at the 3-position that can be chemically converted into a hydrazinyl group. This multi-step approach offers flexibility, particularly if the direct substitution is problematic.

One such strategy involves the synthesis of 3-amino-5,6,7,8-tetrahydrocinnoline as an intermediate. This amino derivative could potentially be synthesized by the reduction of a corresponding 3-nitro-tetrahydrocinnoline, or through other amination methods. Once the 3-amino compound is obtained, it can be converted to the target hydrazinyl derivative. This transformation involves diazotization of the amino group using sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures to form a diazonium salt. The subsequent reduction of this diazonium salt intermediate, for instance with stannous chloride (SnCl₂) or sodium sulfite, would yield the desired this compound. This sequence is a well-established method for converting aromatic amines to hydrazines. The preparation of related amino-tetrahydroquinolines via catalytic hydrogenation has been described and provides a precedent for forming the precursor amine on a similar saturated heterocyclic system. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of paramount importance for environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free and catalytic methods represent a cornerstone of green synthetic chemistry. The elimination of volatile organic solvents reduces environmental pollution and can simplify reaction work-ups. While specific solvent-free methods for the synthesis of this compound are not extensively documented in the available literature, related green protocols for similar heterocyclic systems provide a strong basis for their development.

One notable green approach involves the one-pot, three-component synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones. This reaction utilizes arylglyoxals, a 1,3-dicarbonyl compound (like 1,3-cyclohexanedione (B196179) or dimedone), and hydrazine hydrate, with water often serving as the solvent. researchgate.net This method is highly efficient and proceeds with regioselectivity. The use of water as a solvent is a significant green advantage. researchgate.net

A plausible solvent-free approach for the synthesis of the target compound could involve the reaction of a suitable precursor, such as 3-chloro-5,6,7,8-tetrahydrocinnoline, with hydrazine hydrate under neat conditions or with minimal solvent. While a specific patent describes the synthesis of a derivative, 6-tert.Butyl-3-hydrazino-5,6,7,8-tetrahydrocinnoline, by reacting the chloro-precursor with hydrazine hydrate, it utilizes tetrahydrofuran (B95107) as a solvent. nih.gov Future research could explore eliminating the organic solvent in this step.

Catalytic methods for the formation of the C-N bond in the hydrazinyl group are also a key area of interest. Transition metal catalysis, particularly with palladium, copper, and nickel, is widely used for C-N bond formation. numberanalytics.com For instance, iron-catalyzed cyclization has been successfully employed in the microwave-assisted synthesis of quinazolinone derivatives in water, highlighting the potential for using earth-abundant and less toxic metals in green synthesis. rsc.org The development of a catalytic method for the direct hydrazination of a suitable cinnoline precursor would be a significant advancement in the green synthesis of the title compound.

Table 1: Comparison of Conventional vs. Potential Green Synthesis of a Cinnoline Precursor

| Parameter | Conventional Method (e.g., Bischler) | Potential Green Method (One-Pot) |

| Starting Materials | Arylhydrazones | Arylglyoxals, 1,3-dicarbonyls, Hydrazine hydrate |

| Solvent | Often organic solvents (e.g., acetic acid) | Water |

| Catalyst | Strong acids | Often catalyst-free or mild base |

| Reaction Steps | Multi-step | One-pot |

| Byproducts | Acidic waste | Primarily water |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. frontiersin.orgrsc.org This technique aligns with green chemistry principles by improving energy efficiency.

The application of microwave irradiation has been shown to be effective in the synthesis of various quinazolinone analogs, which share a bicyclic nitrogen-containing scaffold with cinnolines. nih.govrsc.orgrsc.org For example, the microwave-assisted synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been achieved in water, demonstrating a green and efficient protocol. rsc.org Another example is the convergent microwave-assisted synthesis of quinazolinone precursors using the bio-sourced solvent pinane. rsc.org

A key step in the synthesis of this compound is the conversion of a 3-chloro-5,6,7,8-tetrahydrocinnoline precursor. While conventional heating methods for this type of nucleophilic substitution with hydrazine can be lengthy, microwave assistance could significantly reduce the reaction time.

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Hydrazination

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes to 1-2 hours |

| Temperature | Typically reflux temperature of the solvent | Controlled, often higher than conventional reflux |

| Yield | Variable, can be moderate to good | Often improved yields |

| Energy Consumption | High | Lower due to shorter reaction times |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products |

A study on the microwave-assisted synthesis of quinazolinone using different bases, including hydrazine hydrate, demonstrated high product yields and significantly reduced reaction times compared to conventional methods. indexcopernicus.com This provides a strong indication that a similar approach would be highly effective for the synthesis of this compound.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional structure.

In the context of synthesizing 3-substituted-5,6,7,8-tetrahydrocinnolines, regioselectivity is a key consideration, particularly in the initial ring-forming reaction. A one-pot, three-component reaction of arylglyoxals, a 1,3-dicarbonyl compound, and hydrazine hydrate has been shown to be highly regioselective, yielding the 3-aryl-7,8-dihydrocinnolin-5(6H)-one isomer. researchgate.net The regiochemical outcome is dictated by the initial condensation reaction between the hydrazine and the dicarbonyl compound.

The synthesis of the 5,6,7,8-tetrahydrocinnoline ring system itself introduces the possibility of stereoisomers if the cyclohexane ring is substituted. However, for the unsubstituted parent compound, this is not a factor. When considering analogs with substituents on the tetrahydro portion of the ring system, controlling the stereochemistry becomes crucial. While there is a lack of specific studies on the stereocontrolled synthesis of substituted tetrahydrocinnolines in the provided search results, principles from related heterocyclic systems can be applied. For instance, stereocontrolled synthesis of substituted tetrahydropyrans has been achieved, demonstrating that the choice of reagents and reaction conditions can direct the stereochemical outcome. sci-hub.se

The conversion of a 3-chloro-5,6,7,8-tetrahydrocinnoline to the 3-hydrazinyl derivative does not typically involve the formation of new stereocenters unless there are chiral centers already present in the molecule.

Table 3: Potential Stereochemical Considerations in the Synthesis of Substituted Tetrahydrocinnoline Analogs

| Reaction Type | Potential for Stereoisomers | Factors Influencing Stereoselectivity |

| Cyclization to form the tetrahydrocinnoline ring | Yes, if the cyclohexane precursor is substituted or prochiral. | Chiral catalysts, chiral auxiliaries, substrate control. |

| Substitution on the tetrahydro ring | Yes, if a new stereocenter is created. | Nature of the reagent, reaction mechanism (e.g., SN1 vs. SN2). |

| Hydrazination at the 3-position | Unlikely to create new stereocenters at the point of substitution. | - |

Further research is needed to develop and document specific stereoselective synthetic routes to chiral analogs of this compound to fully explore their potential biological activities.

Chemical Reactivity and Derivatization Strategies of 3 Hydrazinyl 5,6,7,8 Tetrahydrocinnoline

Condensation Reactions Involving the Hydrazinyl Moiety

The nucleophilic character of the terminal amino group in the hydrazinyl substituent is the primary driver for a variety of condensation reactions. These transformations are fundamental for the elaboration of the parent molecule into more complex structures, particularly new heterocyclic rings.

Formation of Novel Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines, Triazoles)

The reaction of the hydrazinyl group with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for the construction of five- and six-membered heterocyclic rings.

Pyrazoles: The Paal-Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a primary route to pyrazole (B372694) derivatives. nih.gov In the context of 3-hydrazinyl-5,6,7,8-tetrahydrocinnoline, reaction with various diketones, such as acetylacetone (B45752) or benzoylacetone, would be expected to yield the corresponding 1-(5,6,7,8-tetrahydrocinnolin-3-yl)-substituted pyrazoles. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this type of transformation, often leading to higher yields in shorter reaction times. nih.gov

Triazoles: The hydrazinyl moiety is a key precursor for the formation of triazole rings. For instance, reaction with nitrous acid would generate an azide, which can then undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. researchgate.net Alternatively, condensation with compounds containing a C=N-X fragment (where X is a leaving group) can lead to the formation of 1,2,4-triazole (B32235) rings. The synthesis of fused triazolo systems is also a common strategy. For example, methods have been developed for the synthesis of substituted 7,8,9,10-tetrahydro nih.govresearchgate.netmdpi.comtriazolo[3,4-a] nih.govresearchgate.netnaphthyridines from related hydrazino-tetrahydro-naphthyridine precursors. researchgate.net

Pyrimidines: Condensation with β-ketoesters or malonic esters and their derivatives can be employed to construct pyrimidine (B1678525) rings. The initial hydrazone formation is typically followed by an intramolecular cyclization and dehydration sequence to afford the aromatic pyrimidine core. The synthesis of novel 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has been successfully achieved using related α-aminoamidines reacting with bis-benzylidene cyclohexanones, highlighting a viable synthetic route. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Hydrazinyl Precursors

| Reagent | Resulting Heterocycle | Reaction Type |

| 1,3-Diketone | Pyrazole | Paal-Knorr Cyclocondensation |

| β-Ketoester | Pyrazolone | Cyclocondensation |

| Nitrous Acid / Alkyne | 1,2,3-Triazole | Diazotization / [3+2] Cycloaddition |

| Orthoesters / Amines | 1,2,4-Triazole | Condensation / Cyclization |

| Malononitrile / Dimedone | Fused Pyran | Multicomponent Reaction |

Schiff Base Formation and Subsequent Cyclizations

The reaction of this compound with aldehydes and ketones readily forms Schiff bases, also known as hydrazones. These intermediates are not merely simple derivatives but are pivotal for subsequent cyclization reactions. The imine carbon of the hydrazone is electrophilic, while the second nitrogen atom of the hydrazone can act as a nucleophile, facilitating intramolecular ring closure.

These hydrazones are considered multidentate ligands capable of forming stable complexes with transition metal ions. researchgate.net The resulting carbon-nitrogen double bond in the iminol tautomer is a characteristic feature of Schiff bases. researchgate.net The versatility of these intermediates is demonstrated in their use for synthesizing a variety of fused heterocyclic systems.

Cycloaddition Reactions and Annulation Methodologies

Beyond simple condensation reactions, the tetrahydrocinnoline scaffold and its hydrazinyl substituent can participate in more complex cycloaddition and annulation reactions to build intricate polycyclic systems.

Construction of Fused Polycyclic Systems

The synthesis of fused heterocyclic systems is a major area of research in medicinal and materials chemistry. Starting from this compound, it is conceivable to construct fused pyrazolo, triazolo, or pyridazino rings onto the existing cinnoline (B1195905) core. For instance, reaction with an α,β-unsaturated ketone could lead to a Michael addition followed by cyclization to form a fused pyrazoline ring, which can then be oxidized to the corresponding pyrazole. The synthesis of tricyclic fused pyrazolines has been achieved through the reaction of 3-arylidenechromanones with hydrazine. researchgate.net

Intramolecular Cyclization Pathways

Derivatives of this compound, appropriately functionalized at the hydrazinyl moiety, can undergo intramolecular cyclization. For example, acylation of the terminal nitrogen followed by treatment with a dehydrating agent could induce cyclization onto the C4 position of the cinnoline ring, leading to a triazolo[4,3-b]cinnoline system. The feasibility of such cyclizations is supported by studies on analogous systems, such as the synthesis of pyrazolo[3,4-d] nih.govresearchgate.netrsc.orgtriazines through the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.org

Functional Group Interconversions and Modifications on the Tetrahydrocinnoline Skeleton

While the hydrazinyl group is the primary site of reactivity, the tetrahydrocinnoline skeleton itself can be subject to modification. The secondary amine within the tetrahydrocinnoline ring (at position 1 or 2, depending on the tautomeric form) can be alkylated or acylated under appropriate conditions. Furthermore, the aromatic portion of the cinnoline ring can potentially undergo electrophilic substitution reactions, although the reactivity will be influenced by the electronic nature of the hydrazinyl group and the saturated portion of the ring system.

Reactions involving the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines have been shown to be a convenient route for the synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogues, suggesting that metallation of the tetrahydrocinnoline ring could be a viable strategy for further functionalization. rsc.org

Substitution Reactions on the Core Ring System

Substitution reactions on the core ring system of this compound can theoretically occur on either the heterocyclic pyridazine (B1198779) ring or the saturated cyclohexane (B81311) ring. However, the reactivity of these two components is vastly different.

The pyridazine ring, being part of an electron-deficient diazine system, is generally resistant to electrophilic substitution. Conversely, the nucleophilic substitution of a leaving group on the pyridazine ring is a common strategy for the introduction of various functionalities. The synthesis of this compound itself likely proceeds via the nucleophilic displacement of a halide (typically chloride) at the 3-position of the cinnoline core by hydrazine.

Substitution on the saturated 5,6,7, and 8 positions of the tetrahydrocinnoline ring is less straightforward. These sp³-hybridized carbon atoms are not inherently activated towards substitution. Functionalization at these positions would likely require initial activation, for instance, through free-radical halogenation or oxidation to introduce a carbonyl group, which could then serve as a handle for further derivatization. However, such transformations must be carefully controlled to avoid undesired reactions at the more reactive hydrazinyl group or alterations to the aromaticity of the heterocyclic ring.

Reactions Involving Unsaturation within the Tetrahydrocinnoline Structure

The 5,6,7,8-tetrahydrocinnoline (B3263633) scaffold contains a saturated cyclohexane ring fused to the pyridazine ring. A key transformation of this system involves the introduction of unsaturation through dehydrogenation or oxidation reactions. This process leads to the formation of the more aromatic 5,6-dihydrocinnoline or the fully aromatic cinnoline ring system.

Oxidative dehydrogenation is a common strategy in heterocyclic chemistry to access more unsaturated and aromatic systems. This can be achieved using a variety of reagents, from stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to catalytic systems, often employing transition metals in the presence of an oxidant, including aerobic oxidation. For instance, related nitrogen-containing heterocyclic compounds are known to undergo such aromatization reactions. The driving force for these reactions is the thermodynamic stability gained from the formation of an extended aromatic system. The specific conditions for the dehydrogenation of this compound would need to be carefully selected to be compatible with the reactive hydrazinyl group.

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting the formation of products. While specific mechanistic studies on this exact molecule are not extensively documented, analogies can be drawn from related systems.

Elucidation of Reaction Pathways and Transition States

The most characteristic reactions of this compound are expected to be the cyclocondensation reactions of the hydrazinyl group with various electrophiles. For example, reaction with a β-ketoester would likely proceed through an initial condensation to form a hydrazone intermediate. This would be followed by an intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen of the cinnoline ring onto the ester carbonyl, leading to a fused triazolocinnoline system. The mechanism of such transformations has been proposed for analogous systems like 4-hydrazinylquinolin-2(1H)-ones, which can undergo dimerization and oxidation cascades. The initial step often involves a proton shift to a tautomeric isomer, which then reacts further.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating such reaction pathways. These studies can model the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction coordinate. For related hydrazone derivatives, DFT calculations have been used to understand molecular stability and geometry.

Role of Catalysis in Reactivity Modulation

Catalysis can play a significant role in modulating the reactivity and selectivity of transformations involving this compound.

Acid and Base Catalysis: Cyclocondensation reactions of the hydrazinyl group are often catalyzed by acids or bases. An acid catalyst can protonate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the hydrazine. A base can deprotonate the hydrazinyl group, increasing its nucleophilicity. For example, the synthesis of various hydrazone derivatives is often carried out in the presence of a catalytic amount of acetic acid.

Transition Metal Catalysis: Transition metal catalysts are particularly relevant for reactions involving the core ring system. As mentioned, the dehydrogenation of the

Advanced Methodologies for Structural Characterization and Purity Assessment

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline, offering detailed insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals provide a wealth of information. The protons on the tetrahydrocinnoline scaffold are expected to exhibit characteristic signals. The four methylene (B1212753) groups of the 5,6,7,8-tetrahydro portion would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons of the hydrazinyl group (-NHNH₂) would present as broad signals, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal. The chemical shifts of the carbons in the aromatic portion of the cinnoline (B1195905) ring would be found in the downfield region, while the sp³ hybridized carbons of the tetrahydro-substituent would appear in the upfield region. The carbon atom attached to the hydrazinyl group would also have a characteristic chemical shift. The study of related quinoline (B57606) derivatives and other heterocyclic systems aids in the precise assignment of these NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structural motifs.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NHNH₂ | Broad, variable | s (broad) | 3H |

| Aromatic CH | 7.0 - 8.0 | m | 1H |

| -CH₂- (positions 5, 8) | 2.5 - 3.0 | m | 4H |

| -CH₂- (positions 6, 7) | 1.8 - 2.2 | m | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structural motifs.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (C3) | 150 - 160 |

| Aromatic C-H | 120 - 130 |

| Aromatic C (quaternary) | 130 - 150 |

| -CH₂- (C5, C8) | 25 - 35 |

| -CH₂- (C6, C7) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include the N-H stretching vibrations of the hydrazinyl group, which typically appear as one or two sharp bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic cinnoline ring would produce a series of bands in the 1500-1600 cm⁻¹ region. The N-H bending vibration of the hydrazinyl group would also be present, typically around 1600 cm⁻¹. Analysis of the IR spectrum allows for the confirmation of these key functional moieties within the molecular structure. The synthesis and characterization of new 1,3,5-triazine (B166579) hydrazone derivatives often rely on similar IR interpretations to confirm the presence of hydrazone functionalities. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NH₂) | N-H Stretch | 3300 - 3400 |

| Aliphatic (-CH₂) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1600 |

| Hydrazinyl (-NH₂) | N-H Bend | 1590 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of the molecular ion provides a fingerprint that can be used to deduce the structure. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules. For this compound, potential fragmentation could include the loss of the hydrazinyl radical (•NHNH₂) or the elimination of nitrogen gas (N₂) from the cinnoline ring, a known fragmentation pattern for cinnoline itself. capes.gov.br The fragmentation of the tetrahydro-substituent could also occur through various ring-opening and cleavage pathways. The study of mass spectral fragmentation of similar heterocyclic structures, such as pyrimidinethiones and thiazolopyrimidines, provides a basis for predicting these pathways.

X-ray Crystallography for Definitive Structural Elucidation

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single Crystal Growth Techniques

The prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. For a compound like this compound, suitable crystals can be grown using various techniques. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Another technique is vapor diffusion, where a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. As the second solvent slowly diffuses into the first, the solubility of the compound decreases, promoting the gradual formation of well-ordered crystals. The choice of solvents is critical and is often determined empirically.

Data Collection and Refinement Protocols

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern produced by the crystal is recorded as a series of reflections. The intensity and position of these reflections are used to calculate the electron density map of the molecule.

The data collection process involves rotating the crystal and collecting diffraction data over a wide range of angles. After data collection, the structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Similar protocols are applied in the study of other hydrazide derivatives to elucidate their solid-state structures. nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces between molecules dictate the macroscopic properties of a compound. While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures, such as substituted dihydrocinnolines, provides significant insight into its likely molecular conformation and intermolecular interactions.

The hydrazinyl group at the C3 position is a key site for intermolecular interactions. The nitrogen atoms of the hydrazinyl group, with their lone pairs of electrons and attached hydrogen atoms, can act as both hydrogen bond donors and acceptors. This facilitates the formation of a robust network of intermolecular hydrogen bonds. For instance, the terminal -NH2 group can form N-H···N hydrogen bonds with the nitrogen atoms of the cinnoline ring of adjacent molecules. These interactions are crucial in stabilizing the crystal lattice. nih.govnih.gov

Chromatographic and Elemental Analysis for Purity and Composition

To ensure the quality and confirm the elemental composition of a synthesized batch of this compound, chromatographic and elemental analyses are indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. Due to the high polarity and lack of a strong chromophore in the hydrazine (B178648) moiety, direct analysis can be challenging. A common and effective strategy is pre-column derivatization to attach a chromophore, which enhances UV detection and improves chromatographic retention on reverse-phase columns. nih.govresearchgate.net

A typical method would involve derivatizing the hydrazinyl group with an aldehyde, such as salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, to form a stable hydrazone. nih.govresearchgate.net This resulting derivative exhibits strong UV absorbance at a wavelength shifted away from potential interferences from the starting materials or byproducts, ensuring high selectivity. nih.gov

The purity of the derivatized compound is then determined using a reverse-phase HPLC system. The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like system suitability, linearity, precision, and accuracy. researchgate.netrasayanjournal.co.in

Table 1: Representative HPLC System Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water/Buffer |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | Dependent on derivatizing agent (e.g., ~360 nm for salicylaldehyde derivative) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The system suitability is confirmed by multiple injections of a standard solution to ensure the precision of the chromatographic system. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example of HPLC Purity Data

| Sample ID | Retention Time (min) | Peak Area | Area % |

| Main Compound | 5.8 | 1,250,000 | 99.85 |

| Impurity 1 | 3.2 | 1,500 | 0.12 |

| Impurity 2 | 7.1 | 375 | 0.03 |

Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This analysis is crucial for confirming that the empirical formula of the synthesized compound matches its theoretical composition. For this compound, with the molecular formula C₈H₁₂N₄, the theoretical elemental composition is calculated. A sample of the purified compound is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

The experimentally determined percentages of C, H, and N must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to verify the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for C₈H₁₂N₄

| Element | Theoretical % | Found % |

| Carbon (C) | 58.51 | 58.45 |

| Hydrogen (H) | 7.37 | 7.41 |

| Nitrogen (N) | 34.12 | 34.05 |

Theoretical and Computational Chemistry Studies of 3 Hydrazinyl 5,6,7,8 Tetrahydrocinnoline

Electronic Structure and Molecular Orbital Theory Calculations

No specific studies on the electronic structure or molecular orbital theory of 3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline have been found.

Density Functional Theory (DFT) for Ground State Properties

Conformational Analysis and Molecular Dynamics Simulations

No research detailing the conformational analysis or molecular dynamics simulations of this compound could be located.

Energy Minimization and Stable Conformer Identification

There is no available data from energy minimization calculations or identification of stable conformers for this specific molecule.

Dynamic Behavior and Flexibility of the Ring System

Studies on the dynamic behavior and flexibility of the tetrahydrocinnoline ring system within this particular compound have not been published.

Prediction of Reactivity and Selectivity Parameters

While some basic chemical properties can be found on supplier websites, detailed theoretical predictions of reactivity and selectivity parameters based on computational studies are not available in the scientific literature. Basic computed properties from chemical suppliers include a Topological Polar Surface Area (TPSA) of 63.83 Ų, a LogP of 0.641, 4 hydrogen bond acceptors, and 2 hydrogen bond donors. nih.gov However, in-depth analysis of frontier molecular orbitals (HOMO-LUMO) and other reactivity descriptors specific to this compound is not publicly documented.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a computational analysis would calculate the energies of these orbitals. The electron-rich hydrazinyl (-NHNH2) group and the nitrogen atoms within the cinnoline (B1195905) ring are expected to significantly influence the HOMO and LUMO energy levels. Such an analysis would pinpoint the likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its reaction mechanisms.

Illustrative FMO Data for this compound

This table is a hypothetical representation of data that would be generated from an FMO analysis.

Interactive Table: Hypothetical FMO Properties| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely centered on the hydrazinyl group. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, potentially at the C=N bond of the cinnoline ring. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate kinetic stability and reactivity. |

Reaction Coordinate Mapping for Proposed Mechanisms

Reaction coordinate mapping is a computational technique used to model the energetic pathway of a chemical reaction. It involves identifying a "reaction coordinate" (RC), which is a collective degree of freedom of the system, and mapping the energy of the system as it transforms from reactants to products along this coordinate. arxiv.org This method is particularly useful for understanding complex reaction mechanisms, identifying transition states, and calculating activation energies. arxiv.org

For this compound, a key reaction of interest would be its condensation with an electrophile, such as a ketone or aldehyde, to form a hydrazone. A reaction coordinate map for this process would model the energy changes as the nucleophilic nitrogen of the hydrazinyl group attacks the electrophilic carbon of the carbonyl compound. The map would reveal the energy of the transition state and any intermediate structures, providing a detailed picture of the reaction's feasibility and kinetics. arxiv.org Such studies can elucidate the most favorable pathway for chemical modifications, which is essential for synthesizing new derivatives. arxiv.org

Computational Predictions in Chemical Diversification (e.g., C log P for derivatization potential)

Computational tools are invaluable in modern drug discovery and materials science for predicting the properties of new chemical entities before they are synthesized. This process, known as in silico analysis, saves significant time and resources.

In Silico Tools for Property Prediction

Predictive models can also forecast a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By analyzing the structure of this compound, these programs can estimate its potential to be orally absorbed, cross cell membranes, or be metabolized by liver enzymes. This information is critical for assessing its viability as a scaffold for drug development.

Illustrative Predicted Properties for this compound

This table contains hypothetical data generated by in silico prediction tools.

Interactive Table: Predicted Physicochemical and ADMET Properties| Property | Predicted Value | Significance |

|---|---|---|

| C log P | 2.1 | Moderate lipophilicity, suggesting potential for good absorption and cell permeability. |

| Aqueous Solubility | -3.5 (log mol/L) | Moderate solubility in water. |

| Human Intestinal Absorption | >85% | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |

3 Hydrazinyl 5,6,7,8 Tetrahydrocinnoline As a Precursor in Advanced Organic Synthesis

Future Directions in the Synthetic Exploitation of the Hydrazinyl-tetrahydrocinnoline Motif

The unique structural features of 3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline, namely the reactive hydrazinyl group appended to a partially saturated bicyclic heteroaromatic core, position it as a valuable precursor for the synthesis of complex molecules. The future exploitation of this motif will likely be driven by the adoption of advanced synthetic methodologies to enhance efficiency, scalability, and the exploration of novel chemical space.

Emerging Reaction Technologies

The application of emerging reaction technologies to the synthesis and derivatization of the this compound scaffold holds significant promise for overcoming the limitations of traditional batch chemistry. These technologies offer advantages such as improved reaction control, enhanced safety, and the potential for higher yields and purity.

Flow Chemistry: Continuous flow synthesis is a powerful tool for managing highly reactive intermediates and exothermic reactions, which are often associated with hydrazine (B178648) compounds. rsc.orgnih.gov The use of microreactors can enable precise control over reaction parameters like temperature, pressure, and residence time, leading to improved selectivity and reduced byproduct formation. rsc.org For the derivatization of this compound, flow chemistry could be particularly advantageous for reactions such as diazotization followed by subsequent coupling, or for the controlled formation of pyrazole (B372694) and triazole rings from the hydrazinyl moiety. This technology's scalability also makes it suitable for the larger-scale production of key intermediates. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including coumarins, thiazoles, and triazoles, some of which incorporate a hydrazinyl functional group. nih.govrsc.org It is conceivable that the synthesis of derivatives from this compound, for instance, through condensation reactions with dicarbonyl compounds to form fused heterocyclic systems, could be significantly accelerated and optimized using microwave technology.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of a wide range of chemical bonds. This technology could open up new avenues for the functionalization of the tetrahydrocinnoline core or for novel transformations of the hydrazinyl group under exceptionally mild conditions. While specific applications to this scaffold are yet to be reported, the broader success of photoredox catalysis in C-H functionalization and cross-coupling reactions suggests its potential applicability. nih.gov

A comparative overview of these emerging technologies is presented in the table below.

| Technology | Potential Advantages for Hydrazinyl-tetrahydrocinnoline Chemistry |

| Flow Chemistry | Enhanced safety with energetic intermediates, precise control over reaction conditions, improved scalability. |

| Microwave-Assisted Synthesis | Rapid reaction optimization, increased reaction rates, higher yields in shorter times. |

| Photoredox Catalysis | Mild reaction conditions, access to unique bond formations, high functional group tolerance. |

Integration with Automated Synthesis Platforms

The drive to accelerate drug discovery and materials science has led to the development of automated synthesis platforms that can perform a large number of experiments in a high-throughput fashion. nih.govresearchgate.netnih.gov The integration of the this compound scaffold into these platforms could rapidly expand the accessible chemical space and facilitate the discovery of new bioactive molecules.

High-Throughput Experimentation (HTE): HTE platforms, which utilize multi-well plates and robotic liquid handlers, are ideal for the rapid screening of reaction conditions and for the creation of large compound libraries. youtube.com The reactivity of the hydrazinyl group in this compound makes it an excellent handle for diversification. By reacting it with a large array of aldehydes, ketones, and other electrophiles in an HTE format, a diverse library of cinnoline (B1195905) derivatives could be synthesized efficiently. This approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.

Robotic Synthesis and Artificial Intelligence: More advanced automated platforms combine robotics with artificial intelligence (AI) and machine learning to not only perform reactions but also to plan synthetic routes and optimize reaction outcomes. nih.gov While the initial setup of such systems is complex, they offer the potential for autonomous discovery. A molecule like this compound could serve as a key building block in such a system, where AI algorithms could propose novel derivatives with desired properties, and the robotic platform could then synthesize and test these compounds in an iterative cycle.

The table below outlines the potential impact of integrating the hydrazinyl-tetrahydrocinnoline motif with automated synthesis.

| Automated Platform | Application to Hydrazinyl-tetrahydrocinnoline Chemistry |

| High-Throughput Experimentation (HTE) | Rapid generation of compound libraries for screening, efficient optimization of reaction conditions for derivatization. |

| Robotic Synthesis with AI | Autonomous design and synthesis of novel derivatives, accelerated discovery of molecules with desired properties. |

While direct research on this compound in these advanced synthetic contexts is currently limited, the trends in organic synthesis strongly suggest that its future exploitation will be heavily influenced by these emerging technologies and automated platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.